Vapendavir-d5
CAS No.:
Cat. No.: VC0203800
Molecular Formula: C₂₁H₂₁D₅N₄O₃
Molecular Weight: 387.49
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₁H₂₁D₅N₄O₃ |
|---|---|
| Molecular Weight | 387.49 |
Introduction
Chemical Properties and Structure
Vapendavir-d5 possesses distinct chemical properties that make it suitable for its intended applications. The compound's molecular characteristics are summarized in the following table:
| Property | Description |
|---|---|
| CAS Number | 2738376-73-1 |
| Molecular Formula | C21H21D5N4O3 |
| Molecular Weight | 387.5 g/mol |
| SMILES Notation | CC1=CC=C(N=N1)N(CC2)CCC2CCOC3=CC=C(C(OC([2H])([2H])C([2H])([2H])[2H])=NO4)C4=C3 |
| Solubility | Soluble in DMSO and methanol |
| Recommended Storage | -20°C (stable for 1 month); -80°C (stable for 6 months) |
The structure of vapendavir-d5 retains the core framework of vapendavir, which includes aromatic rings and functional groups essential for its antiviral activity. The key modification is the incorporation of five deuterium atoms (represented as [2H] in the SMILES notation), which replaces hydrogen atoms in the ethoxy group . This selective deuteration ensures minimal alteration to the compound's binding affinity while providing a distinct mass signature that is crucial for analytical detection and quantification.
Synthesis and Development
The synthesis of vapendavir-d5 involves a specialized deuteration process where selected hydrogen atoms in the vapendavir molecule are systematically replaced with deuterium. This process typically requires multiple chemical reactions under controlled conditions to achieve high yields of the deuterated compound. The strategic placement of deuterium atoms is carefully engineered to enhance the compound's stability and ensure its effectiveness as an analytical standard.
The development of vapendavir-d5 builds upon the existing research framework of vapendavir, which has undergone extensive investigation as an antiviral agent. The deuterated variant was specifically designed to address analytical challenges in quantifying vapendavir in biological matrices, where the need for reliable internal standards is paramount .
Mechanism of Action
While vapendavir-d5 itself serves primarily as an analytical tool, understanding the mechanism of action of its parent compound provides valuable context. Vapendavir functions as a capsid-binding antiviral agent that specifically targets the VP1 protein found in the viral capsid of rhinoviruses and enteroviruses . This binding occurs at a hydrophobic pocket in the VP1 capsid protein, effectively preventing the virus from entering host cells and initiating infection .
The antiviral mechanism involves structural interference with viral capsid functions, which are essential for the virus life cycle, particularly during the entry phase. By occupying the hydrophobic pocket, vapendavir induces conformational changes that prevent the necessary structural transitions required for viral uncoating and genome release . This mechanism represents a targeted approach to antiviral therapy that differs from nucleoside analogues or protease inhibitors.
Analytical Applications
The primary application of vapendavir-d5 lies in analytical chemistry, specifically as an internal standard for the quantification of vapendavir in biological samples. The compound is designed for use in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analytical methods .
The deuterium labeling provides several analytical advantages:
-
Mass differentiation: The deuterated compound has a distinct mass-to-charge ratio compared to non-deuterated vapendavir, allowing simultaneous detection and differentiation.
-
Co-elution properties: Vapendavir-d5 typically exhibits chromatographic behavior similar to vapendavir, ensuring reliable quantification.
-
Compensation for sample variability: As an internal standard, it helps normalize for variations in sample preparation, injection, and instrument response.
-
Enhanced detection accuracy: The use of isotopically labeled internal standards significantly improves the accuracy and precision of quantitative analysis .
These properties make vapendavir-d5 an invaluable tool in pharmacokinetic studies, therapeutic drug monitoring, and research involving vapendavir as an antiviral agent.
Research Findings on Antiviral Activity
| Virus Type | Efficacy | Testing Method |
|---|---|---|
| Human Rhinovirus 2 (HRV2) | EC50 = 1 ng/ml | Cytopathic effect inhibition in HeLa Ohio cells |
| Human Rhinovirus 14 (HRV14) | EC50 = 5 ng/ml | Cytopathic effect inhibition in HeLa Ohio cells |
| 39 HRV Clinical Isolates | Median EC50 = 7.3 ng/ml | Multicycle CPE-reduction assay |
| 21 Enterovirus 71 Isolates | Average EC50 = 0.7 μM | Viral replication inhibition assay |
These findings highlight the broad-spectrum activity of vapendavir against clinically relevant picornaviruses, supporting its development as an antiviral agent . The compound shows particular promise against human rhinoviruses, which are responsible for the common cold and can exacerbate conditions like asthma and chronic obstructive pulmonary disease.
Resistance Mechanisms
Research into vapendavir resistance has revealed complex mechanisms that provide insights into viral adaptation and potential limitations of capsid-binding antiviral agents. Studies employing a 5-step resistance selection protocol have successfully generated vapendavir-resistant isolates of various picornaviruses, including human rhinovirus 2 (hRV2), human rhinovirus 14 (hRV14), enterovirus D68 (EV-D68), and poliovirus 1 Sabin strain (PV1) .
The resistance mechanisms identified include:
-
Mutations within the drug-binding pocket in VP1 protein:
-
Mutations outside the binding pocket:
Particularly noteworthy is the G149C substitution in hRV2, which renders viral replication dependent on the presence of vapendavir. This unusual phenotype suggests that binding of vapendavir to the capsid of the G149C isolate may stabilize the viral particle, enabling efficient viral dissemination . This finding reveals a more complex relationship between capsid-binding compounds and viral adaptation than previously understood.
Cross-resistance studies have demonstrated that vapendavir-resistant isolates also show reduced susceptibility to other capsid binders such as pleconaril and pirodavir, with greater than 10-fold reduction in activity observed across all tested isolates . This cross-resistance pattern highlights potential challenges in developing capsid-binding antivirals and suggests the need for combination therapies or alternative approaches.
Pharmacokinetic Considerations
The deuteration of vapendavir to create vapendavir-d5 has implications beyond its analytical applications. Deuterated compounds typically exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts, including enhanced stability and potentially reduced metabolic degradation. While vapendavir-d5 is primarily used as an analytical standard rather than a therapeutic agent, these pharmacokinetic differences are important for interpreting research findings and understanding the behavior of deuterated compounds in biological systems.
The strategic placement of deuterium atoms in vapendavir-d5 enhances the compound's stability, particularly at metabolically labile sites, potentially improving its longevity in analytical samples and reliability as an internal standard. These characteristics make vapendavir-d5 particularly valuable for accurate quantification in complex biological matrices.
Current Research Status and Future Directions
Current research involving vapendavir-d5 primarily focuses on analytical method development and validation for detecting vapendavir in various biological matrices. The compound continues to serve as an essential tool in pharmacokinetic studies and drug development efforts targeting picornaviruses .
Future directions may include:
-
Development of improved analytical methods with enhanced sensitivity and specificity
-
Exploration of alternative deuteration patterns for optimized analytical performance
-
Application in clinical trials of vapendavir for respiratory virus infections
-
Investigation of deuterated vapendavir analogs as potential therapeutic agents with improved pharmacokinetic profiles
As research on capsid-binding antiviral agents continues to evolve, vapendavir-d5 will likely maintain its significance in analytical chemistry while potentially contributing to broader understanding of antiviral mechanisms and drug resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume